

Stability and Decomposition of Pentafluoroiodoethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentafluoroiodoethane*

Cat. No.: *B1347087*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoroiodoethane (C_2F_5I) is a perfluoroalkyl iodide that finds application in organic synthesis and materials science. A thorough understanding of its stability and decomposition characteristics is paramount for its safe handling, storage, and application, particularly in the context of drug development where purity and stability are critical. This technical guide provides a comprehensive overview of the thermal, photochemical, and chemical stability of **pentafluoroiodoethane**, detailing its decomposition pathways, products, and the kinetics of these processes. Experimental protocols for stability assessment are also presented, alongside diagrammatic representations of key decomposition mechanisms and analytical workflows.

Introduction

Pentafluoroiodoethane, also known as iodopentafluoroethane or perfluoroethyl iodide, is a halogenated alkane with the chemical formula C_2F_5I . Its utility in chemical synthesis stems from the reactivity of the carbon-iodine (C-I) bond, which can be readily cleaved to generate the pentafluoroethyl radical ($C_2F_5\cdot$), a valuable intermediate for the introduction of the pentafluoroethyl group into organic molecules. However, this inherent reactivity also dictates its stability profile. This guide synthesizes available data on the stability and decomposition of **pentafluoroiodoethane** to provide a foundational resource for professionals working with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **pentafluoroiodoethane** is provided in Table 1.

Table 1: Chemical and Physical Properties of **Pentafluoroiodoethane**

Property	Value
Molecular Formula	C ₂ F ₅ I
Molecular Weight	245.92 g/mol
Boiling Point	12-13 °C[1]
Density	2.085 g/mL at 25 °C[1]
Vapor Pressure	738.9 mmHg at 10 °C[1]
Refractive Index	n _{20/D} 1.339[1]

Stability Profile

Thermal Stability

Pentafluoroiodoethane is considered chemically stable under standard ambient conditions (room temperature).[2] However, it poses a risk of explosion if heated under confinement.[2] While specific studies on the thermal decomposition products of **pentafluoroiodoethane** are not readily available in the reviewed literature, the behavior of similar perfluorinated compounds, such as pentafluoroethane (HFC-125), at elevated temperatures suggests potential decomposition pathways. For HFC-125, pyrolysis occurs at temperatures above 700 °C, leading to a variety of products including hexafluoropropene, trifluoromethane, and tetrafluoroethylene, primarily through mechanisms involving C-C bond fission and HF elimination.[3][4] It is plausible that at sufficiently high temperatures, **pentafluoroiodoethane** would also undergo C-C bond cleavage in addition to the more labile C-I bond scission.

Photochemical Stability

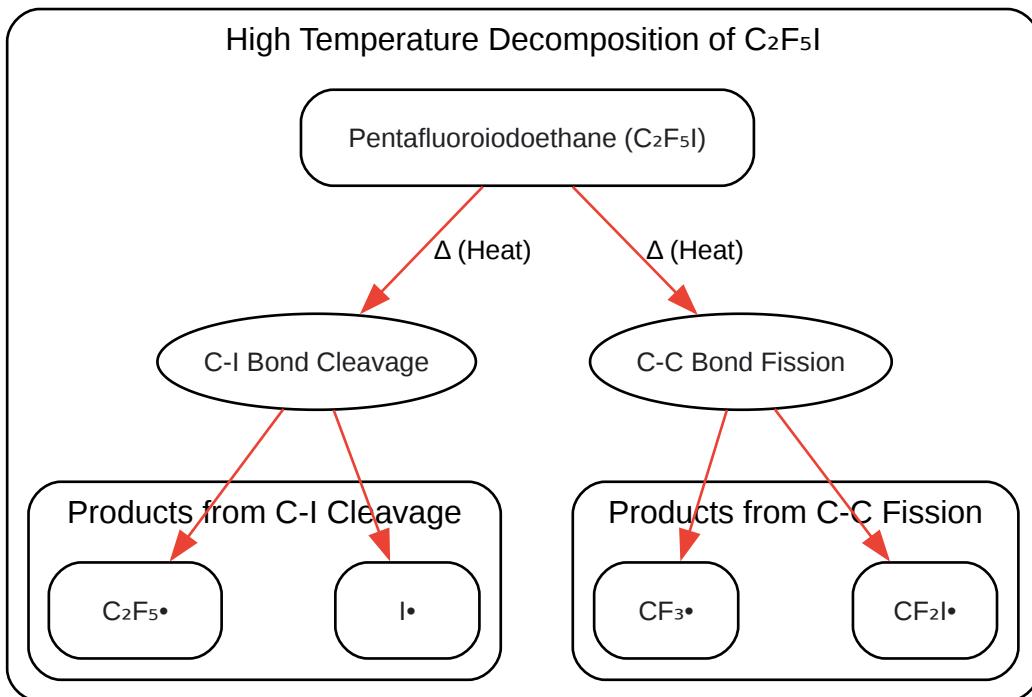
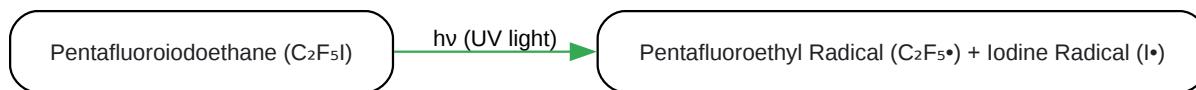
The photochemical stability of **pentafluoroiodoethane** is dictated by the presence of the carbon-iodine bond. The C-I bond is known to be susceptible to photolysis upon absorption of

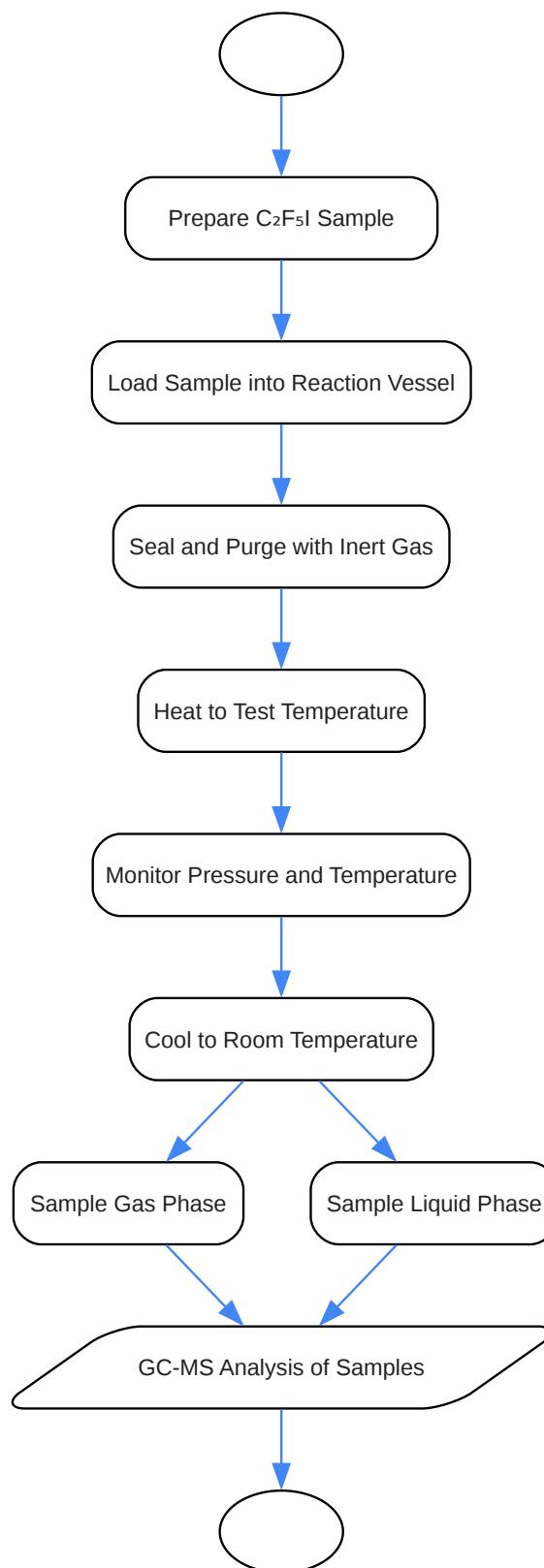
ultraviolet (UV) radiation, leading to homolytic cleavage and the formation of a pentafluoroethyl radical ($\text{C}_2\text{F}_5\bullet$) and an iodine radical ($\text{I}\bullet$).^{[1][5]} This photodissociation is a common characteristic of iodoalkanes.^[6] The UV-Vis absorption spectrum of similar iodoalkanes shows a broad absorption band corresponding to $n \rightarrow \sigma^*$ transitions, which are dissociative in nature.^[6]

Chemical Stability and Incompatibilities

Pentafluoroiodoethane is incompatible with certain classes of chemical reagents. It is crucial to avoid contact with:

- Strong oxidizing agents: These can cause vigorous reactions.
- Alkali metals: Reactions with alkali metals can be hazardous.
- Finely divided metals: Metals such as aluminum, magnesium, and zinc in powdered form can react with **pentafluoroiodoethane**.



Reactions with strong bases, such as sodium hydroxide, would be expected to proceed via nucleophilic substitution, where the hydroxide ion displaces the iodide ion to form pentafluoroethanol. However, specific studies on the reaction of **pentafluoroiodoethane** with strong acids and bases were not found in the reviewed literature. It is known that iodine can react with concentrated sulfuric acid.^{[7][8][9]}


Decomposition Mechanisms and Products

The primary decomposition pathways for **pentafluoroiodoethane** are initiated by the cleavage of the C-I bond, which is the weakest bond in the molecule.

Photochemical Decomposition Pathway

Upon absorption of UV radiation, **pentafluoroiodoethane** undergoes homolytic cleavage of the C-I bond.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assessing the Efficacy of Pyrolysis–Gas Chromatography–Mass Spectrometry for Nanoplastic and Microplastic Analysis in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.astm.org [store.astm.org]
- 3. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 4. quora.com [quora.com]
- 5. berkeleyanalytical.com [berkeleyanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of iodate with iodine in concentrated sulfuric acid. Formation of I(+3) and I(+1) compounds [inis.iaea.org]
- To cite this document: BenchChem. [Stability and Decomposition of Pentafluoriodoethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347087#stability-and-decomposition-of-pentafluoriodoethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com